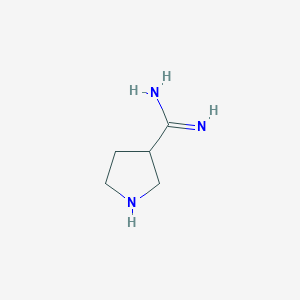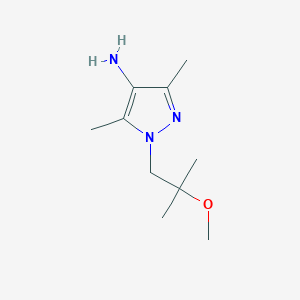
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride typically involves the reaction of potassium tetrachloropalladate(II) with 1,2-bis(diphenylphosphino)ethane in a suitable solvent such as dichloromethane. The reaction is often carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the compound can be prepared using a similar method but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) complexes.
Substitution: New palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride is extensively used in scientific research, particularly in the following areas:
Biology: The compound is used in the study of metalloproteins and enzyme mimetics.
Medicine: It is explored for its potential in drug development and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, leading to the formation of new chemical bonds. The compound acts as a catalyst by providing a platform for the reactants to come together and undergo the desired transformation .
Comparación Con Compuestos Similares
Similar Compounds
1,2-bis(diphenylphosphino)ethane;palladium(2+);dichloride: Similar in structure but with different ligand arrangements.
1,3-bis(diphenylphosphino)propane;palladium(2+);dichloride: Contains a different phosphine ligand.
bis(triphenylphosphine)palladium(2+);dichloride: Uses triphenylphosphine as the ligand.
Uniqueness
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride is unique due to its specific ligand arrangement, which provides distinct catalytic properties and stability. This makes it particularly effective in certain catalytic applications compared to its analogs .
Propiedades
Fórmula molecular |
C26H24Cl2P2Pd |
|---|---|
Peso molecular |
575.7 g/mol |
Nombre IUPAC |
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride |
InChI |
InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |
Clave InChI |
LDJXFZUGZASGIW-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13079495.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13079502.png)


![4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079523.png)






